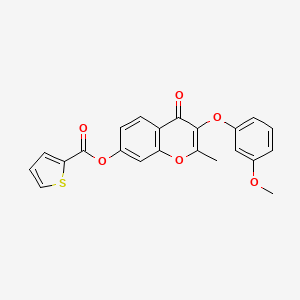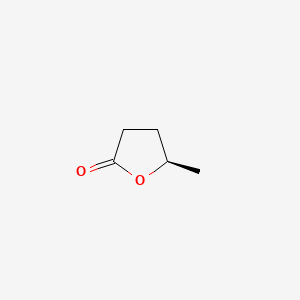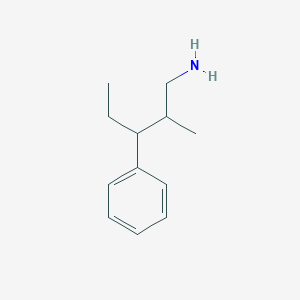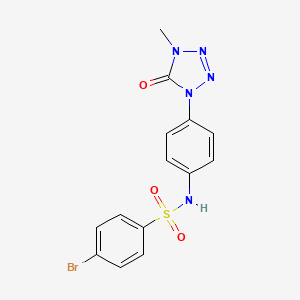
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Electrochemical and Material Science Applications
Electrochemical synthesis techniques have been applied to thiophene and its derivatives, showcasing the potential for creating polymeric films with electrical conductivity. This involves substituting thiophene at the 3-position with electron-donor groups, leading to materials with reversible color changes under electrical stimulation. Such materials hold promise in the development of advanced electrochromic devices (Dian, Barbey, & Decroix, 1986). Additionally, the use of thiophene derivatives in creating conducting polymers has been explored, showing the effect of chromophore groups on electrochromic properties, which is crucial for the development of optoelectronic devices (Yigit et al., 2014).
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound's framework has been utilized in various synthetic routes. The synthesis of chromene derivatives has been achieved through solvent-controlled and rhodium(III)-catalyzed redox-neutral C-H activation. This method represents a novel approach to forming 2H-chromene-3-carboxylic acids, highlighting the versatility of the chromene core in organic synthesis (Zhou et al., 2018). The creation of novel chromone-pyrimidine coupled derivatives through ionic liquid-promoted synthesis further demonstrates the compound's utility in generating bioactive molecules with potential antimicrobial applications (Tiwari et al., 2018).
Photophysics and Photochemistry
The photochemical synthesis of thieno-2H-chromene derivatives showcases the potential of such compounds in the development of photochromic materials. These materials undergo reversible changes in their optical properties upon exposure to light, which is significant for the development of optical switches and sensors (Ulyankin et al., 2021). Furthermore, the study of intramolecular proton transfer mechanisms in derivatives of 3-hydroxychromone, closely related to the chemical structure of interest, provides insights into the fundamental photophysics underlying the fluorescence properties of these compounds, which could inform the design of fluorescent probes and materials (Huang et al., 2017).
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-13-21(27-15-6-3-5-14(11-15)25-2)20(23)17-9-8-16(12-18(17)26-13)28-22(24)19-7-4-10-29-19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBBVVGGWMLEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)OC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)
![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)
![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2831126.png)


![3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2831130.png)


![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2831138.png)